molecular formula C14H13BrO B7857749 4-Bromobenzyl-(3-methylphenyl)ether

4-Bromobenzyl-(3-methylphenyl)ether

Cat. No.: B7857749
M. Wt: 277.16 g/mol
InChI Key: AXBOKUMXILHYEA-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(3-methylphenyl)ether (CAS: 1048971-88-5) is a diaryl ether compound featuring a brominated benzyl group and a 3-methylphenyl substituent. Its molecular formula is C₁₄H₁₃BrO, with a molecular weight of 277.16 g/mol. The ether linkage (-O-) between the aromatic rings contributes to its stability, while the bromine and methyl groups influence its electronic and steric properties.

Properties

IUPAC Name

1-bromo-4-[(3-methylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBOKUMXILHYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzyl-(3-methylphenyl)ether can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-methylphenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromobenzyl-(3-methylphenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-methylphenyl)ether involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ether linkage provides a flexible spacer, allowing the compound to adopt various conformations and interact with different biological targets. Pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

4-Bromodiphenyl Ether (BDE-3)

  • Molecular Formula : C₁₂H₉BrO
  • Molecular Weight : 249.10 g/mol
  • CAS : 101-55-3
  • Key Features :
    • Lacks the methyl substituent present in 4-Bromobenzyl-(3-methylphenyl)ether.
    • Melting point: 18.72°C (Weast, 1977) .
    • Used historically as a flame retardant and intermediate in organic synthesis.
  • Lower molecular weight and simpler structure may result in higher volatility compared to this compound.

4-Bromobenzyl-(2,4-Dimethylphenyl)ether

  • Molecular Formula : C₁₅H₁₅BrO
  • Molecular Weight : 291.18 g/mol
  • Key Features :
    • Contains two methyl groups on the phenyl ring (positions 2 and 4) .
  • Comparison :
    • Additional methyl groups increase hydrophobicity and steric bulk, likely reducing solubility in polar solvents.
    • Higher molecular weight (291.18 vs. 277.16) suggests differences in phase behavior (e.g., melting point).

2-Bromophenyl-(3-Methylbenzyl)ether

  • Molecular Formula : C₁₄H₁₃BrO
  • Molecular Weight : 277.16 g/mol
  • CAS : 1040001-40-8 .
  • Key Features :
    • Bromine is located on the ortho position of the benzyl group.
  • Identical molecular weight to this compound but distinct substituent positions.

3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-Ethylpropyl Ether

  • Molecular Formula : C₂₄H₂₄BrClO₂
  • Molecular Weight : 459.80 g/mol
  • CAS : 80843-98-7 .
  • Key Features: Contains a phenoxy group and a chlorophenyl substituent.
  • Extended alkyl chains (ethylpropyl group) enhance lipophilicity, contrasting with the simpler methyl group in the target compound.

3-Bromobenzyl-(4-tert-Butylphenyl)ether

  • Molecular Formula : C₁₇H₁₉BrO
  • Molecular Weight : 319.24 g/mol .
  • Key Features :
    • Features a bulky tert-butyl group on the phenyl ring.
  • Higher molecular weight (319.24 vs. 277.16) implies differences in thermal stability.

4-Bromobenzyl-(3-Chlorophenyl)ether

  • Molecular Formula : C₁₃H₁₀BrClO
  • Molecular Weight : 297.58 g/mol
  • CAS : 1274695-52-1 .
  • Key Features :
    • Combines bromine and chlorine substituents.
  • Comparison: Dual halogenation enhances electrophilicity, making it more reactive in cross-coupling reactions compared to the monohalogenated target compound. Chlorine’s higher electronegativity may alter electronic distribution across the aromatic system.

Research Findings and Implications

  • Reactivity Trends : Compounds with para-bromine (e.g., BDE-3) exhibit higher reactivity in electrophilic substitutions compared to ortho-substituted analogs .
  • Environmental and Safety Considerations : Brominated ethers like BDE-3 are associated with environmental persistence and toxicity , highlighting the need for careful handling of halogenated analogs.

Biological Activity

4-Bromobenzyl-(3-methylphenyl)ether is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}

This compound features a bromobenzyl group and a methylphenyl ether, which contribute to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)
MCF-725
MDA-MB-23130
A549 (Lung cancer)40

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. This compound interacts with the colchicine-binding site on tubulin, leading to the destabilization of microtubules and subsequent induction of apoptosis in cancer cells. Flow cytometry analysis has shown that treatment with this compound results in cell cycle arrest at the G2/M phase, confirming its antimitotic properties.

Case Studies

  • In Vitro Studies : In a study conducted on MCF-7 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. The study highlighted the compound's ability to induce cell death through both intrinsic and extrinsic apoptotic pathways.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed necrotic regions within tumors, indicating effective therapeutic action.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, it is useful to compare its biological activity with similar compounds.

Table 2: Comparison of Biological Activity

CompoundIC50 (nM)Mechanism
This compound25Microtubule destabilization
CA-4 (Control)20Microtubule destabilization
Compound X50Apoptosis induction

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